molecular formula C11H12F9NO4S B100422 2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester CAS No. 17329-79-2

2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester

Cat. No. B100422
CAS RN: 17329-79-2
M. Wt: 425.27 g/mol
InChI Key: DULAHVOOPMNHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester, also known as Fmoc-protected amino acid, is a commonly used reagent in organic synthesis. It is used in the synthesis of peptides, which are important in biological research. Fmoc-protected amino acid is a derivative of the amino acid glycine, which is an important building block of proteins.

Mechanism Of Action

The mechanism of action of 2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl estered amino acid is related to its ability to protect the amino group of the amino acid. The Fmoc group is easily removed under mildly basic conditions, allowing the amino group to react with other reagents to form a peptide bond.

Biochemical And Physiological Effects

2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl estered amino acid does not have any direct biochemical or physiological effects. Its effects are limited to its use in peptide synthesis.

Advantages And Limitations For Lab Experiments

One advantage of 2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl estered amino acid is its stability, which allows it to be stored for long periods of time without degradation. Another advantage is its ease of removal under mildly basic conditions. However, one limitation is that the Fmoc group can interfere with some reactions, particularly those involving acidic reagents.

Future Directions

For research involving 2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl estered amino acid could include the development of new protecting groups that are more stable or easier to remove. Another area of research could be the development of new methods for peptide synthesis that do not require the use of protecting groups.

Synthesis Methods

The synthesis of 2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl estered amino acid involves several steps. The first step is the preparation of the starting material, which is glycine. Glycine is converted to its N-carboxyanhydride (NCA) derivative, which is then reacted with 2-(ethylsulfonyl)ethylamine to form the 2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl estered amino acid.

Scientific Research Applications

2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl estered amino acid is widely used in scientific research, particularly in the field of peptide synthesis. Peptides are important in biological research because they play a crucial role in many biological processes, such as cell signaling and enzyme catalysis. 2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl estered amino acid is used to synthesize peptides because it is a stable and easily removable protecting group.

properties

CAS RN

17329-79-2

Product Name

2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester

Molecular Formula

C11H12F9NO4S

Molecular Weight

425.27 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C11H12F9NO4S/c1-3-7(22)25-6-5-21(4-2)26(23,24)11(19,20)9(14,15)8(12,13)10(16,17)18/h3H,1,4-6H2,2H3

InChI Key

DULAHVOOPMNHFB-UHFFFAOYSA-N

SMILES

CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Other CAS RN

17329-79-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.